DS44470011

HIF-PHD PHD2 Enzymatic inhibition

DS44470011 is a second-generation, orally bioavailable HIF-PHD2 inhibitor with 1.5 μM IC50, representing a 2.6-fold potency improvement over FG-2216. Designed via scaffold-hopping for robust in vivo EPO induction, it serves as a critical benchmark for pharmacodynamic comparisons and a validated positive control in genotoxicity mechanism studies due to its well-characterized biphenyl motif. Ideal for medicinal chemistry optimization campaigns; substitution with analogs yields different outcomes.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
Cat. No. B12364218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS44470011
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC(=O)O)O
InChIInChI=1S/C21H19N3O4/c1-13-20(27)19(21(28)22-12-18(25)26)24-17(23-13)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,27H,11-12H2,1H3,(H,22,28)(H,25,26)
InChIKeyRNJLQAHYMHEWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS44470011: A Second-Generation Oral HIF-PHD Inhibitor with Defined Potency and In Vivo Activity


DS44470011 is an orally bioavailable small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), specifically targeting the PHD2 isoform [1]. Developed by Daiichi Sankyo through scaffold-hopping optimization of the first-generation inhibitor FG-2216, DS44470011 was designed to enhance erythropoietin (EPO) release in vitro and elevate plasma EPO levels in non-human primates following oral dosing [1][2]. The compound represents a structurally optimized second-generation candidate in the HIF-PHD inhibitor class for renal anemia research [1][3].

Why DS44470011 Cannot Be Casually Substituted by First-Generation or Subsequent HIF-PHD Inhibitors


DS44470011 occupies a distinct and quantifiable position within the HIF-PHD inhibitor landscape that prevents simple substitution with in-class analogs. Its design, based on scaffold-hopping from FG-2216 with optimized substituents at the 2- and 6-positions of the pyrimidine core, yields a specific activity profile [1]. Critically, DS44470011 exhibits a 2.6-fold improvement in PHD2 inhibitory potency compared to its progenitor FG-2216, and demonstrates superior in vivo EPO induction potency relative to FG-2216 . However, its biphenyl structural motif has been definitively linked to genotoxicity, a liability that drove the subsequent development of DS-1093a with a 1-phenylpiperidine replacement [2]. Consequently, DS44470011 serves as a unique and well-characterized chemical probe for studies where potent PHD2 inhibition and robust in vivo EPO induction are required, but where the genotoxicity risk is either manageable in the experimental design or the focus of investigation. Substitution with earlier, less potent compounds or later, safety-optimized analogs will yield fundamentally different biological outcomes [1][2].

DS44470011 Quantitative Evidence Guide: Head-to-Head Potency and Efficacy Comparisons


Target Engagement: 2.6-Fold Higher PHD2 Affinity vs. FG-2216

DS44470011 demonstrates a 2.6-fold improvement in PHD2 inhibitory potency compared to its progenitor compound FG-2216. This difference is critical for achieving target engagement at lower drug concentrations, which can impact both in vitro and in vivo experimental design .

HIF-PHD PHD2 Enzymatic inhibition

Superior In Vivo EPO Induction: DS44470011 Outperforms FG-2216 in Non-Human Primates

In a direct in vivo pharmacodynamic comparison, DS44470011 exhibits superior potency in elevating plasma EPO levels relative to FG-2216, as quantified by the EPO10 value (dose required to achieve a 10-fold increase in plasma EPO) [1].

Pharmacodynamics In vivo efficacy EPO induction

Cellular EPO Release: An Intermediate Potency Tool Positioned Between FG-2216 and DS-1093a

DS44470011 stimulates erythropoietin (EPO) release from Hep3B cells with an EC50 of 8.4 μM . This positions it as an intermediate-potency tool between the less active FG-2216 and the significantly more active DS-1093a (EC50 = 0.49 μM) [1], providing researchers with a distinct potency window for exploring structure-activity relationships along the HIF-PHD inhibitor development pathway.

Cellular pharmacology EPO secretion Hep3B

Structural Differentiation: A Genotoxicity-Linked Scaffold That Enabled Next-Generation Design

DS44470011 contains a biphenyl structural motif, which was identified as the primary cause of its genotoxic effects [1]. This critical structural insight directly led to the design of DS-1093a, where the biphenyl group was replaced with a 1-phenylpiperidine moiety to eliminate genotoxicity [1]. The availability of DS44470011 therefore enables essential control experiments in genotoxicity mechanism studies and SAR campaigns aimed at understanding and mitigating this specific liability.

Medicinal chemistry Genotoxicity SAR

Oral Bioavailability Confirmed in Non-Human Primates: A Prerequisite for Chronic Dosing Studies

Oral administration of DS44470011 to cynomolgus monkeys resulted in a measurable increase in plasma EPO levels, confirming systemic exposure and target engagement following oral dosing [1]. While specific PK parameters (e.g., Cmax, AUC, Tmax) are not publicly available, this in vivo validation of oral activity distinguishes DS44470011 from research compounds lacking such data and supports its use in animal models requiring oral gavage.

Pharmacokinetics Oral bioavailability Non-human primate

Optimal Procurement and Research Application Scenarios for DS44470011


Comparative Pharmacodynamic Studies of HIF-PHD Inhibitor Evolution

DS44470011 serves as an essential intermediate benchmark in studies comparing the pharmacodynamic profiles of first-, second-, and third-generation HIF-PHD inhibitors. Its 2.6-fold potency advantage over FG-2216 in enzymatic assays and superior in vivo EPO induction in non-human primates make it the optimal reference compound for quantifying the stepwise improvements achieved during the FG-2216 → DS44470011 → DS-1093a optimization campaign [1]. Procuring DS44470011 alongside FG-2216 and DS-1093a enables rigorous head-to-head comparisons of PHD2 inhibition, cellular EPO release, and in vivo efficacy across the full chemical series [2].

Mechanistic Investigations of HIF-PHD Inhibitor Genotoxicity

The documented genotoxicity of DS44470011, attributed to its biphenyl scaffold, establishes this compound as a critical positive control and investigative probe for genotoxicity mechanism studies within the HIF-PHD inhibitor class [1]. Research programs focused on understanding structure-toxicity relationships can utilize DS44470011 to benchmark DNA damage responses, assess cellular repair pathway activation, and validate the safety benefits of scaffold modifications found in later-generation compounds like DS-1093a [1].

In Vivo Target Engagement Studies Requiring Robust EPO Induction

For in vivo studies where a strong and reliable pharmacodynamic signal is paramount, DS44470011 offers a proven tool. Oral administration to cynomolgus monkeys confirms systemic exposure and robust target engagement, as evidenced by increased plasma EPO levels [1]. This makes DS44470011 particularly suitable for studies aimed at establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships for the HIF-PHD inhibitor class, or for validating EPO as a translational biomarker in disease models where a potent EPO secretagogue is required .

Medicinal Chemistry SAR Benchmarking Around the Pyrimidine Core

The discovery of DS44470011 stemmed from optimization of substituents at the 2- and 6-positions of a pyrimidine core, a scaffold derived from FG-2216 [1]. As such, DS44470011 is an ideal comparator compound for medicinal chemists synthesizing novel analogs within this chemical space. Its well-characterized PHD2 IC50 (1.5 μM) and cellular EPO release EC50 (8.4 μM) provide clear quantitative benchmarks against which the potency and efficacy of new chemical entities can be measured [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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